

Toxicological Profile of Mandestrobin: A Technical Guide

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Compound of Interest

Compound Name: Mandestrobin 2-Demethyl

Cat. No.: B15293664

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Disclaimer: A comprehensive search of publicly available scientific literature and regulatory documents yielded no specific toxicological profile for **Mandestrobin 2-Demethyl**. This compound is cited as an intermediate in the synthesis of Mandestrobin, and as such, dedicated toxicological data may not be publicly available. This guide provides a detailed toxicological profile of the parent compound, Mandestrobin, and summarizes the available information on its major metabolites.

Executive Summary

Mandestrobin is a broad-spectrum strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi.[1] Toxicological assessments indicate low acute toxicity for Mandestrobin via oral, dermal, and inhalation routes.[2][3] The primary target organ in repeat-dose studies is the liver.[2][3] Mandestrobin is not considered to be genotoxic or carcinogenic to humans, and no teratogenicity has been observed in developmental toxicity studies.[2][3][4] While comprehensive toxicological data for its metabolites are limited, their acute toxicity is generally considered to be similar to or less than that of the parent compound.[1][5]

Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints for Mandestrobin.

Table 1: Acute Toxicity of Mandestrobin

Study Type	Species	Route	Value	Classification
Acute Oral LD ₅₀	Rat	Oral	>2000 mg/kg bw	Low Toxicity
Acute Dermal LD ₅₀	Rat	Dermal	>2000 mg/kg bw	Low Toxicity
Acute Inhalation LC ₅₀	Rat	Inhalation	>5.0 mg/L	Low Toxicity
Skin Irritation	Rabbit	Dermal	Non-irritant	-
Eye Irritation	Rabbit	Ocular	Practically non-eye irritant	-
Skin Sensitization	Guinea Pig	Dermal	Negative	Not a sensitizer

Data sourced from Sumitomo Chemical, 2016.[3]

Table 2: Chronic Toxicity and Carcinogenicity of Mandestrobin

Study Type	Species	NOAEL (No Observed Adverse Effect Level)	Key Findings
1-Year Study	Dog	19 mg/kg bw/day	Liver identified as the target organ.[2]
Long-term Study	Rat	26.7 mg/kg bw/day	Systemic toxicity; no evidence of carcinogenicity.[2]
Carcinogenicity	Rat, Mouse	-	Not likely to be carcinogenic to humans.[3][4]

Table 3: Reproductive and Developmental Toxicity of Mandestrobin

Study Type	Species	NOAEL	Key Findings
Two-Generation Reproduction	Rat	-	No effect on reproductive performance. Slight delay in sexual maturation of offspring, considered secondary to maternal toxicity.[3]
Developmental Toxicity	Rat	300 mg/kg bw/day	No teratogenicity observed.[2][3]
Developmental Toxicity	Rabbit	-	No teratogenicity observed.[3]

Table 4: Neurotoxicity of Mandestrobin

Study Type	Species	NOAEL	Key Findings
Acute Neurotoxicity	Rat	1000 mg/kg bw	Decrease in locomotor activity.[2]

Table 5: Acceptable Intake and Exposure Levels for Mandestrobin

Value	Level	Basis
Acceptable Daily Intake (ADI)	0.19 mg/kg bw/day	Based on the 1-year dog study and supported by the multigeneration rat study.[2]
Acceptable Operator Exposure Level (AOEL)	0.19 mg/kg bw/day	Based on the 1-year dog study and supported by the multigeneration rat study.[2]
Acute Reference Dose (ARfD)	Not necessary	Due to low acute toxicity.[2]

Toxicological Profile of Mandestrobin Metabolites

Detailed toxicological studies on the metabolites of Mandestrobin are limited in the public domain. The available information is summarized below.

- **General Toxicity:** All degradates of Mandestrobin are considered to be less toxic than the parent compound.[\[1\]](#)
- **Acute Toxicity:** Limited studies suggest that the acute toxicity of metabolites De-Xy-mandestrobin, 2-CH₂OH-mandestrobin, 2-COOH-mandestrobin, and 5-COOH-mandestrobin is similar to that of Mandestrobin.[\[5\]](#) Weak oral acute toxicity was noted for the metabolite 5-COOH-S-2200.[\[2\]](#)
- **Long-Term Toxicity:** There is insufficient data to conclude on the long-term toxicity of the metabolites. A Threshold of Toxicological Concern (TTC) approach has been suggested for risk assessment.[\[5\]](#)
- **Relevance:** The groundwater metabolites 2-COOH-S-2200 and 5-COOH-S-2200 were considered not toxicologically relevant. The plant metabolites 4-OH-S-2200 and De-Xy-S-2200 are proposed to be assessed based on the toxicological profile of the parent compound, Mandestrobin.[\[2\]](#) The plant metabolite 2-CH₂OH-S-2200 was not covered by the conducted studies reviewed in one assessment.[\[2\]](#)

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Mandestrobin are proprietary to the registrant. However, the studies conducted generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for key toxicological studies.

Acute Oral Toxicity (Following OECD Guideline 423)

- **Test System:** Typically, young adult female rats are used.
- **Procedure:** A single dose of Mandestrobin is administered by gavage. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A post-mortem examination is conducted on all animals.

Chronic Toxicity/Carcinogenicity (Following OECD Guideline 452/451)

- Test System: Rats and mice are commonly used.
- Procedure: Mandestrobin is administered daily in the diet for an extended period (e.g., 24 months for rats, 18 months for mice). The animals are observed for clinical signs of toxicity, and body weight, and food consumption are monitored. Hematology, clinical chemistry, and urinalysis are performed at specified intervals. A complete histopathological examination is conducted on all animals at the end of the study.

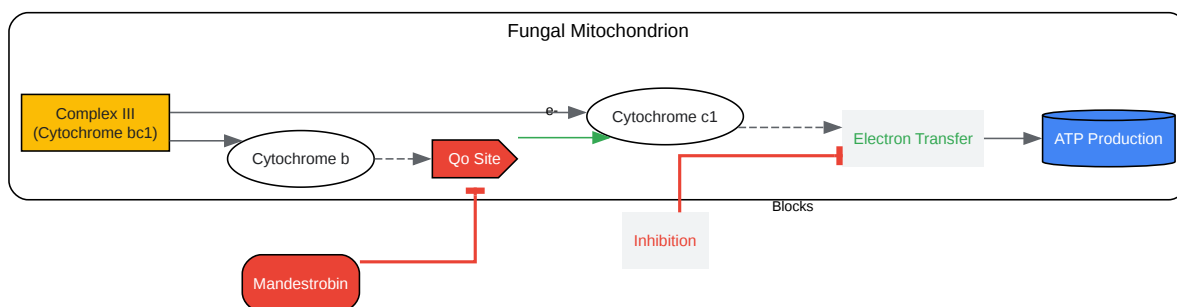
Two-Generation Reproductive Toxicity (Following OECD Guideline 416)

- Test System: Typically, rats are used.
- Procedure: Male and female rats of the first parental generation (P) are administered Mandestrobin in their diet before mating, during mating, and for females, throughout gestation and lactation. The effects on mating performance, fertility, pregnancy, and maternal behavior are assessed. The first-generation offspring (F1) are exposed to Mandestrobin from conception through maturity. Selected F1 offspring are then mated to produce a second generation (F2). The growth, development, and reproductive capability of the F1 and F2 generations are evaluated.

Genotoxicity Assays A battery of in vitro and in vivo tests are conducted to assess the genotoxic potential of a substance. These typically include:

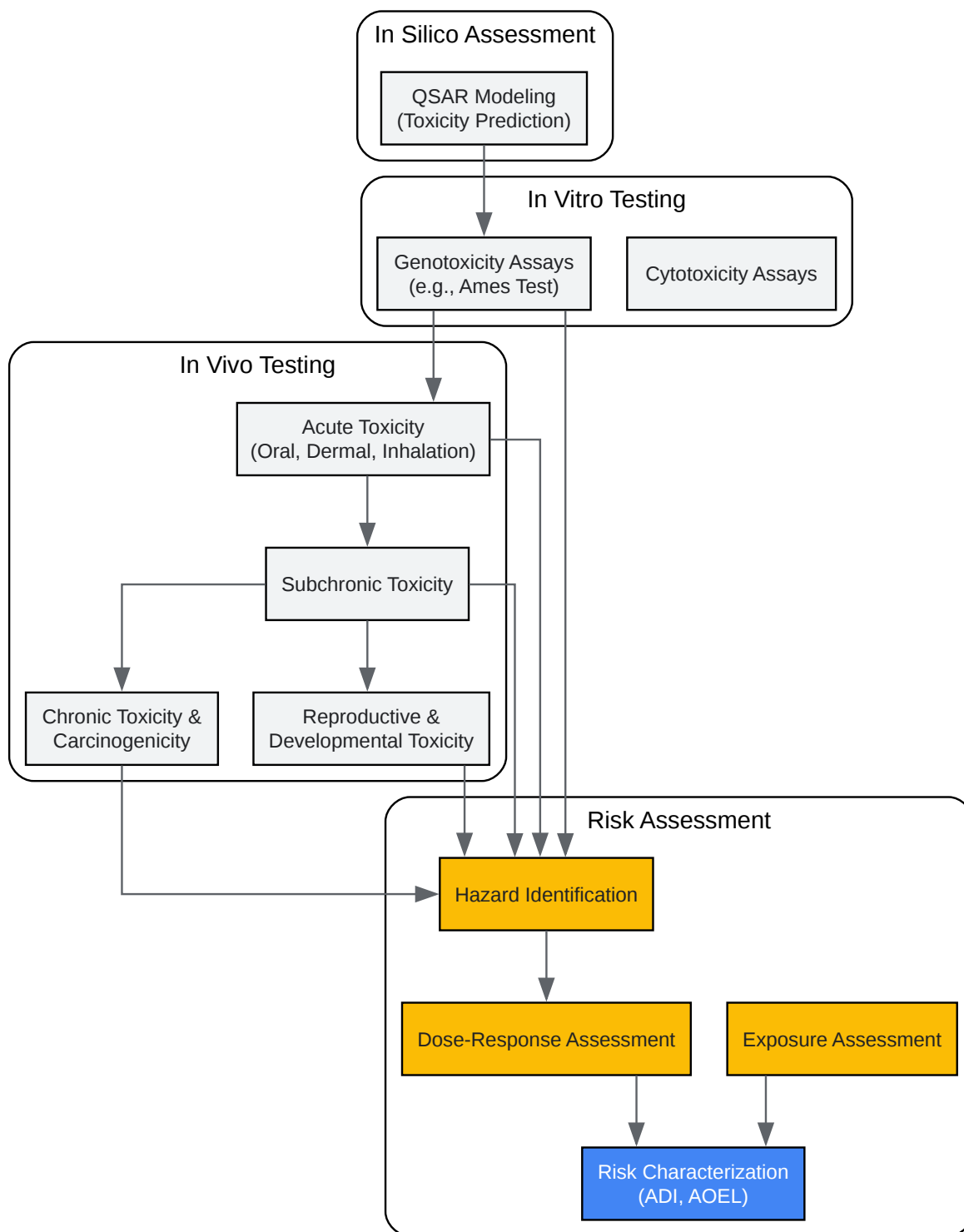
- Ames test (in vitro): To detect gene mutations in bacteria.
- In vitro mammalian cell gene mutation test: To detect gene mutations in mammalian cells.
- In vitro mammalian chromosome aberration test: To detect chromosomal damage in mammalian cells.
- In vivo micronucleus test: To detect chromosomal damage or damage to the mitotic apparatus in rodents.

Visualizations



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Caption: Mechanism of action of Mandestrobin in fungal mitochondria.



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Caption: Generalized workflow for toxicological assessment of a pesticide.

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- To cite this document: BenchChem. [Toxicological Profile of Mandestrobin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15293664#toxicological-profile-of-mandestrobin-2-demethyl]

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